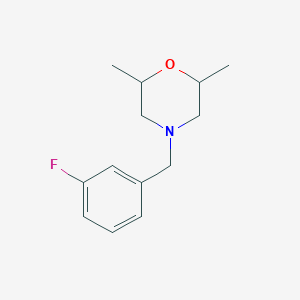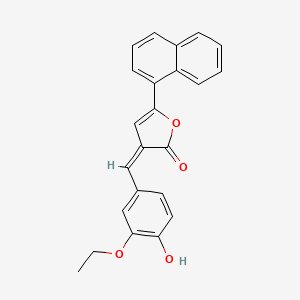
3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone, commonly known as EHNB, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. EHNB belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
EHNB exerts its biological effects through multiple mechanisms. EHNB has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. EHNB also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, EHNB induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
EHNB has been shown to have several biochemical and physiological effects. EHNB has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative diseases. EHNB has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
EHNB has several advantages for lab experiments. EHNB is easy to synthesize and purify, and it has a high yield. EHNB is also stable under normal lab conditions and can be stored for long periods. However, EHNB has some limitations for lab experiments. EHNB is insoluble in water, which makes it difficult to administer in vivo. EHNB also has low bioavailability, which limits its therapeutic potential.
将来の方向性
EHNB has several potential future directions in scientific research. EHNB can be further studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and neurodegenerative diseases. EHNB can also be modified to improve its solubility and bioavailability. Additionally, EHNB can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
EHNB is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. EHNB has anti-inflammatory, antioxidant, and anticancer properties and exerts its biological effects through multiple mechanisms. EHNB has several advantages for lab experiments, but it also has some limitations. EHNB has several potential future directions in scientific research, and it can be further studied for its potential therapeutic properties in various diseases.
合成法
EHNB can be synthesized through the Claisen-Schmidt condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1-naphthaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification using column chromatography.
科学的研究の応用
EHNB has been extensively studied for its potential therapeutic properties in various diseases. Studies have shown that EHNB has anti-inflammatory, antioxidant, and anticancer properties. EHNB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β and reduce oxidative stress by increasing the levels of antioxidant enzymes. EHNB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-26-22-13-15(10-11-20(22)24)12-17-14-21(27-23(17)25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14,24H,2H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUTIMGWSYXBJ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
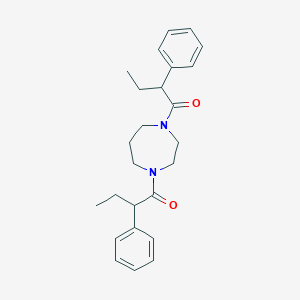
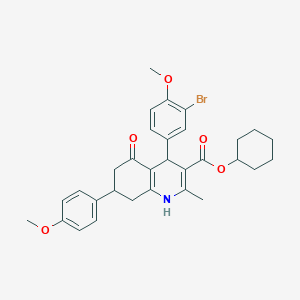
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
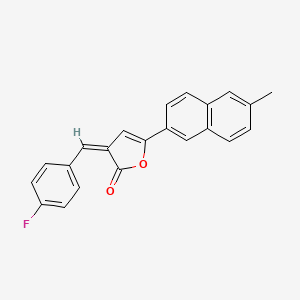
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
